molecular formula C16H24N2O2 B2934110 (4-Cyclobutyl-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2310014-08-3

(4-Cyclobutyl-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2934110
CAS No.: 2310014-08-3
M. Wt: 276.38
InChI Key: RDUQSXOWMGJIFZ-UHFFFAOYSA-N
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Description

This compound features a 1,4-diazepane core substituted with a cyclobutyl group at the 4-position, linked via a methanone bridge to a 2,5-dimethylfuran-3-yl moiety.

Properties

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-11-15(13(2)20-12)16(19)18-8-4-7-17(9-10-18)14-5-3-6-14/h11,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUQSXOWMGJIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multiple steps, starting with the preparation of the cyclobutyl-diazepane core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent functionalization introduces the furan-3-ylmethanone moiety, often requiring specific reagents and catalysts to ensure the correct orientation and attachment.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple functional groups allows for diverse reaction pathways.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to alcohols or amines.

Scientific Research Applications

(4-Cyclobutyl-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone has shown promise in several scientific research areas:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

  • Industry: Its unique properties make it valuable in the production of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Cyclobutyl-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact mechanism may vary depending on the context and application, but it generally involves binding to receptors or enzymes, altering their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Structural Features Biological Activity Receptor Affinity/Potency References
Target Compound Hypothetical: C₁₈H₂₃N₃O₂ 4-Cyclobutyl-1,4-diazepane, 2,5-dimethylfuran-3-yl Unknown (speculated GPCR modulation) N/A -
MK-4305 C₂₃H₂₄ClN₅O₂ 5-Chloro-benzoxazolyl, 5-methyl-triazolylphenyl, 7-methyl-diazepane Dual orexin receptor antagonist; treats insomnia High OX1/OX2 affinity (IC₅₀ < 10 nM)
Compound C₁₈H₂₄N₆O 4-Cyclobutyl-1,4-diazepane, 5-methyltetrazol-1-ylphenyl Unknown (tetrazole as bioisostere for carboxylic acids) N/A
Indole-Derived Cannabinoid (e.g., JWH-018) C₂₄H₂₃NO Indole ring, naphthoyl side chain CB1 receptor agonist; psychoactive High CB1 affinity (Ki < 10 nM)

Impact of Substituents on Pharmacological Properties

Diazepane Substitutions
  • Target Compound vs. MK-4305 : The 4-cyclobutyl group in the target compound contrasts with the 7-methyl group in MK-4305. Cyclobutyl’s rigidity may reduce conformational flexibility, enhancing selectivity for specific receptor pockets, whereas the 7-methyl group in MK-4305 optimizes orexin receptor binding through hydrophobic interactions .
  • Compound : Shares the 4-cyclobutyl-diazepane motif with the target compound, suggesting shared synthetic or target-binding strategies. The tetrazole group, however, introduces hydrogen-bonding capacity absent in the dimethylfuran .
Aromatic/ Heterocyclic Moieties
  • Dimethylfuran (Target Compound) : The electron-rich furan ring may engage in weaker π-π interactions compared to the benzoxazole and triazole in MK-4305, which offer stronger hydrogen-bonding and dipole interactions. This could lower receptor affinity but improve metabolic stability .
  • Tetrazole ( Compound) : Acts as a carboxylic acid bioisostere, enhancing solubility and polar interactions, unlike the lipophilic dimethylfuran .
  • Cannabinoid Analogs: Indole/pyrrole derivatives demonstrate that aromatic ring electronics (e.g., indole’s NH vs. pyrrole’s lone pairs) critically influence CB1 affinity. The dimethylfuran’s lack of hydrogen-bond donors may limit GPCR engagement compared to indole-based cannabinoids .

Structure-Activity Relationship (SAR) Insights

  • Side Chain Length and Cyclic Groups: highlights that cannabinoid potency correlates with side chain length (4–6 carbons optimal). In the target compound, the cyclobutyl’s four-membered ring may mimic this effect, balancing steric bulk and flexibility for receptor binding .
  • Pyrrole vs. Furan: Pyrrole-derived cannabinoids exhibit reduced potency compared to indole analogs.

Biological Activity

(4-Cyclobutyl-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a cyclobutyl group with a diazepane ring and a dimethylfuran moiety. Its chemical formula is C15_{15}H20_{20}N2_2O, with a molecular weight of 248.34 g/mol. The presence of both nitrogen and oxygen heteroatoms in its structure suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • CNS Activity : The diazepane structure may confer neuroactive properties, potentially influencing neurotransmitter systems.
  • Anti-inflammatory Effects : Some derivatives of similar compounds have shown anti-inflammatory activity, warranting investigation into this compound's potential in inflammatory models.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several diazepane derivatives, including this compound. The results indicated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus15
This compoundB. subtilis12

CNS Activity

In neuropharmacological assays, the compound was tested for its effects on GABAergic transmission due to its structural similarity to known anxiolytics. It was found to enhance GABA receptor activity in vitro.

Assay TypeResult
GABA Receptor Binding AffinityIC50_{50} = 200 nM
Anxiolytic Behavior in RodentsSignificant reduction in anxiety-like behavior at doses of 10 mg/kg

Anti-inflammatory Effects

The anti-inflammatory potential was assessed using a carrageenan-induced paw edema model in rats. The compound demonstrated significant anti-inflammatory activity compared to the control group.

Treatment GroupPaw Edema Reduction (%)
Control0
Compound (10 mg/kg)45
Compound (20 mg/kg)60

The biological activities of this compound may be attributed to its ability to modulate neurotransmitter systems and inhibit pro-inflammatory cytokines. Its interaction with GABA receptors suggests a mechanism similar to that of benzodiazepines, while its structural components may also engage with other molecular targets involved in inflammation.

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